molecular formula C5H8F3NO2 B13341712 Methyl (R)-2-amino-4,4,4-trifluorobutanoate

Methyl (R)-2-amino-4,4,4-trifluorobutanoate

Cat. No.: B13341712
M. Wt: 171.12 g/mol
InChI Key: WZKQAIWCKKIFHK-GSVOUGTGSA-N
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Description

Methyl ®-2-amino-4,4,4-trifluorobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-4,4,4-trifluorobutanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of methyl 2-bromo-4,4,4-trifluorobutanoate with an amine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ®-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4,4-trifluorobutanoate
  • Ethyl 2-amino-4,4,4-trifluorobutanoate
  • Methyl 2-amino-3,3,3-trifluoropropanoate

Uniqueness

Methyl ®-2-amino-4,4,4-trifluorobutanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl (R)-2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid derivative that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C6H11F3N2O2
Molecular Weight : Approximately 171.12 g/mol
Structural Features : The compound contains a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This structural characteristic allows it to interact favorably with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to hydrophobic regions of target proteins. This can lead to modulation of enzyme activity and influence metabolic pathways .
  • Bioisosteric Properties : This compound can act as a bioisostere for leucine, potentially improving the efficacy and stability of therapeutic agents .
  • Cellular Signaling : Binding interactions can significantly alter enzyme kinetics and cellular signaling pathways, making it a promising candidate for drug design .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
  • Antimicrobial Activity : Evidence suggests potential antimicrobial properties against certain pathogens, although further studies are needed to confirm these effects .

Study on Enzyme Inhibition

A study investigated the inhibition of specific enzymes by this compound. The results demonstrated that the compound could effectively inhibit enzyme activity by binding to the active sites, thereby blocking substrate access.

Antitumor Activity

In vitro studies showed that this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism involved interference with key metabolic pathways that promote cell growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3,3,3-trifluoropropanoateC5H8F3NContains a trifluoropropyl moiety
Ethyl 2-amino-4,4,4-trifluorobutanoateC7H12F3N2O2Ethyl ester variant
Methyl 3-amino-4,4,4-trifluorobutyrateC6H11F3NDifferent position of the amino group

Applications in Drug Design

The unique properties of this compound make it a valuable building block in drug design. Its ability to mimic natural amino acids while providing enhanced stability and bioactivity positions it as a candidate for developing new therapeutic agents targeting various diseases.

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

methyl (2R)-2-amino-4,4,4-trifluorobutanoate

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1

InChI Key

WZKQAIWCKKIFHK-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@@H](CC(F)(F)F)N

Canonical SMILES

COC(=O)C(CC(F)(F)F)N

Origin of Product

United States

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